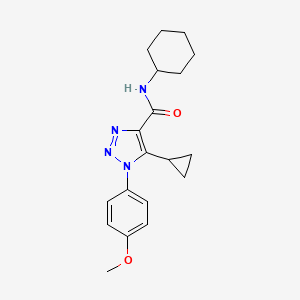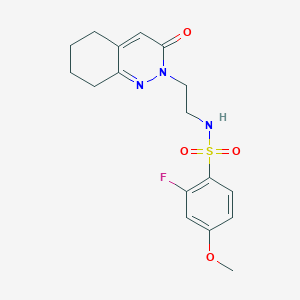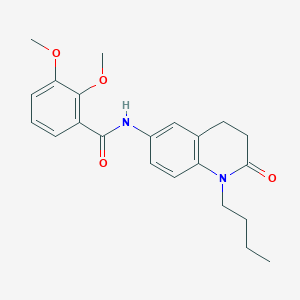![molecular formula C26H26N2O2S B2671752 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 866016-11-7](/img/no-structure.png)
1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a useful research compound. Its molecular formula is C26H26N2O2S and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antagonistic Activity in GnRH Receptor
Thieno[2,3-d]pyrimidine-2,4-diones have been studied for their potential as human GnRH receptor antagonists, useful in treating reproductive diseases. A key structural feature for effective receptor binding activity is the presence of a 2-(2-pyridyl)ethyl group. Hydrophobic substituents at certain positions in the molecule enhance its binding affinity. One compound from this series exhibited a particularly high binding affinity (K(i) of 0.4 nM) to the human GnRH receptor (Guo et al., 2003).
Synthesis of Polyfunctional Fused Heterocyclic Compounds
The chemical synthesis process of polyfunctional fused heterocyclic compounds, including thieno[2,3-d]pyrimidines, has been explored. These synthetic pathways involve reactions with various chemicals like indene-1,3-diones, resulting in compounds with significant biological activities (Hassaneen et al., 2003).
Orally Active Non-Peptide Antagonist Development
Further optimization of thieno[2,3-d]pyrimidine-2,4-diones led to the discovery of orally active, non-peptide antagonists for the human gonadotropin-releasing hormone (GnRH) receptor. Modifications at specific positions of the thieno[2,3-d]pyrimidine-2,4-dione ring were guided by computational modeling. One such compound showed potent in vitro GnRH antagonistic activity and maintained suppressive effects on plasma luteinizing hormone levels in castrated cynomolgus monkeys (Miwa et al., 2011).
Biological Activity of Thienopyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives have been synthesized due to their high biological activities. For instance, 4-oxo-thienopyrimidine derivatives act as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities. The synthesis process often involves the reaction of 2-arylmethylene derivatives with other compounds, resulting in biologically active thienopyrimidines (El-Gazzar et al., 2006).
Applications in Nonlinear Optical Properties
Some derivatives of thieno[2,3-d]pyrimidines have been studied for their nonlinear optical properties. One such study focused on push-pull derivatives with varying π-linker structures, revealing significant insights into the intramolecular charge transfer and nonlinear optical response. These compounds are attractive candidates for further studies in nonlinear optical applications due to their observed properties (Klikar et al., 2017).
Antibacterial Evaluation of Substituted Thienopyrimidines
Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The synthesis process involved multiple steps, including treatment with various aromatic amines. These new compounds were characterized and showed promising results in antibacterial applications (More et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylbenzaldehyde with ethyl-4-aminocinnamate to form the corresponding chalcone. The chalcone is then reacted with cyclopentanethione in the presence of a base to form the desired cyclopentenone. The cyclopentenone is then reacted with guanidine carbonate to form the final product, 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "ethyl-4-aminocinnamate", "cyclopentanethione", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with ethyl-4-aminocinnamate in the presence of a base to form the corresponding chalcone.", "Step 2: Reaction of the chalcone with cyclopentanethione in the presence of a base to form the desired cyclopentenone.", "Step 3: Reaction of the cyclopentenone with guanidine carbonate in the presence of a base to form the final product, 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione." ] } | |
Numéro CAS |
866016-11-7 |
Nom du produit |
1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione |
Formule moléculaire |
C26H26N2O2S |
Poids moléculaire |
430.57 |
Nom IUPAC |
9-[(2,5-dimethylphenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C26H26N2O2S/c1-4-18-10-12-20(13-11-18)28-24(29)23-21-6-5-7-22(21)31-25(23)27(26(28)30)15-19-14-16(2)8-9-17(19)3/h8-14H,4-7,15H2,1-3H3 |
Clé InChI |
NBWSGFYKVZDYDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC(=C4)C)C)SC5=C3CCC5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide](/img/structure/B2671675.png)
![7-Fluoro-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2671676.png)
![4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2671677.png)
![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2671686.png)



![3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid](/img/structure/B2671692.png)